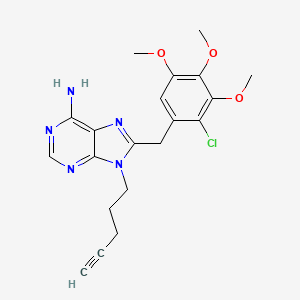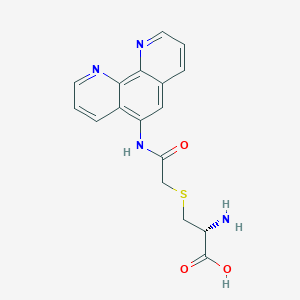
Naphthyridine inhibitor
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of naphthyridine inhibitors can be achieved through various methods. One common approach is the multicomponent reaction (MCR), which involves the reaction of substituted aromatic aldehydes, 2-aminopyridine, and malononitrile or methyl or ethyl cyanoacetate in the presence of catalysts like N,N,N’,N’-tetrabromobenzene-1,3-disulfonamide (TBBDA) or poly(N,N’-dibromo-N-ethylbenzene-1,3-disulfonamide) (PBBS) . Another method involves the Friedländer approach using green strategies, hydroamination of terminal alkynes followed by Friedländer cyclization, and metal-catalyzed synthesis .
Industrial Production Methods: Industrial production of naphthyridine inhibitors often involves large-scale multicomponent reactions due to their efficiency in generating complex molecular architectures. These methods are favored for their ability to produce high yields and their applicability in medicinal chemistry and chemical biology .
Chemical Reactions Analysis
Types of Reactions: Naphthyridine inhibitors undergo various chemical reactions, including oxidation, reduction, and substitution reactions. For instance, alkyl halides react readily with naphthyridines to form N-alkylsubstituted naphthyridines through quaternary salts intermediates, which undergo base-induced hydrogen halide elimination .
Common Reagents and Conditions: Common reagents used in these reactions include alkyl halides, oxidizing agents, and reducing agents. The conditions often involve the use of catalysts and specific temperature and pressure settings to facilitate the reactions .
Major Products: The major products formed from these reactions include various substituted naphthyridines, which can be further modified to enhance their biological activity and chemical stability .
Scientific Research Applications
Naphthyridine inhibitors have a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. They are used as ligands in coordination chemistry, components of light-emitting diodes, dye-sensitized solar cells, molecular sensors, and self-assembly host–guest systems . In medicinal chemistry, naphthyridine inhibitors are explored for their potential as anticancer, anti-HIV, antimicrobial, analgesic, anti-inflammatory, and antioxidant agents .
Mechanism of Action
The mechanism of action of naphthyridine inhibitors involves their interaction with specific molecular targets and pathways. For example, some naphthyridine derivatives inhibit the A subunit of bacterial DNA gyrase, thereby exerting antimicrobial effects . Other derivatives act as inhibitors of poly(ADP-ribose) polymerases (PARPs), which are involved in DNA damage response and repair pathways .
Comparison with Similar Compounds
- Quinolines
- Pyridines
- Benzodiazines
- Diazadecalins
Naphthyridine inhibitors stand out due to their diverse applications and unique structural features, making them a valuable class of compounds in various scientific and industrial fields .
Properties
Molecular Formula |
C17H15N5 |
|---|---|
Molecular Weight |
289.33 g/mol |
IUPAC Name |
2-[5-(6-methylpyridin-2-yl)-2,3-dihydro-1H-pyrazol-4-yl]-1,5-naphthyridine |
InChI |
InChI=1S/C17H15N5/c1-11-4-2-5-16(20-11)17-12(10-19-22-17)13-7-8-14-15(21-13)6-3-9-18-14/h2-9,19,22H,10H2,1H3 |
InChI Key |
YRBHUKMLAGQYHS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC(=CC=C1)C2=C(CNN2)C3=NC4=C(C=C3)N=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(2,3-Dichlorophenyl)-N-(Pyridin-4-Ylmethyl)-3-Thiocyanatopyrazolo[1,5-A]pyrimidin-7-Amine](/img/structure/B10759155.png)
![7-Amino-2-Tert-Butyl-4-(4-Pyrimidin-2-Ylpiperazin-1-Yl)pyrido[2,3-D]pyrimidine-6-Carboxamide](/img/structure/B10759164.png)
![4-tert-butyl-N-[(Z)-(3,5-dibromo-2,4-dihydroxyphenyl)methylideneamino]benzamide](/img/structure/B10759177.png)
![7-Amino-2-Tert-Butyl-4-{[2-(1h-Imidazol-4-Yl)ethyl]amino}pyrido[2,3-D]pyrimidine-6-Carboxamide](/img/structure/B10759178.png)

![4-[(1S,2S,5S,9R)-5-(Hydroxymethyl)-8,9-dimethyl-3-oxabicyclo[3.3.1]non-7-EN-2-YL]phenol](/img/structure/B10759186.png)
![(4-{4-[(Tert-butoxycarbonyl)amino]-2,2-bis(ethoxycarbonyl)butyl}phenyl)sulfamic acid](/img/structure/B10759188.png)

![(2r)-4-[(8r)-8-Methyl-2-(Trifluoromethyl)-5,6-Dihydro[1,2,4]triazolo[1,5-A]pyrazin-7(8h)-Yl]-4-Oxo-1-(2,4,5-Trifluorophenyl)butan-2-Amine](/img/structure/B10759199.png)
![3-(4-Amino-1-tert-butyl-1H-pyrazolo[3,4-D]pyrimidin-3-YL)phenol](/img/structure/B10759205.png)
![2-{5-[Amino(iminio)methyl]-1H-benzimidazol-2-YL}-6-isobutoxybenzenolate](/img/structure/B10759211.png)

![Benzo[B]thiophene-2-carboxamidine](/img/structure/B10759234.png)
![[(8R,9S,10R,11R,14S,18R,20R,24S)-24-[(E,2S,3S,4S,7R,8S,9R,10R)-9-acetyloxy-7-[(2S)-2-(dimethylamino)propanoyl]oxy-12-[formyl(methyl)amino]-3-hydroxy-4,8,10-trimethyldodec-11-en-2-yl]-10-hydroxy-14,20-dimethoxy-9,11,15,18-tetramethyl-2-oxo-1-oxacyclotetracosa-3,5,15,21-tetraen-8-yl] (2S)-2-(dimethylamino)-3-methoxypropanoate](/img/structure/B10759235.png)
